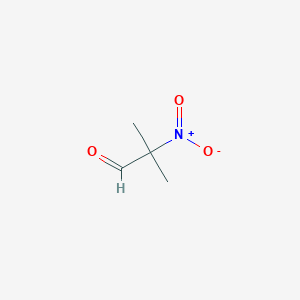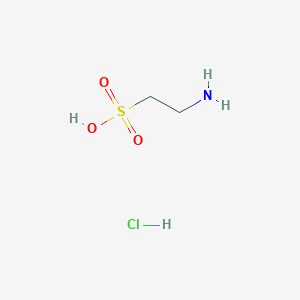
4-(2-Chlorophenyl)-3-thiosemicarbazide
Descripción general
Descripción
4-(2-Chlorophenyl)-3-thiosemicarbazide (4-CPSC) is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound containing a thiosemicarbazide group and a phenyl group with a chlorine atom. This compound has been studied for its unique properties and potential applications in the fields of biochemistry, physiology, and pharmacology. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
4-(2-Chlorophenyl)-3-thiosemicarbazide serves as an essential intermediate in synthesizing a broad spectrum of heterocyclic compounds demonstrating significant biological activities. For example, its derivatives have been explored for their potent urease inhibitory activity, showcasing excellent inhibition in vitro, with some compounds being markedly more active than the standard thiourea. This indicates a promising avenue for developing new urease inhibitors based on the structural framework of 4-(2-Chlorophenyl)-3-thiosemicarbazide derivatives (Ali et al., 2018).
Antimicrobial and Anthelmintic Activities
The compound has also been used to synthesize derivatives with antimicrobial and anthelmintic activities. Studies have demonstrated the preparation of various derivatives from 3-Chlorobenzothiophene-2-carbonylchloride, showing significant screening results against a range of bacterial strains and helminth species, thus underlining the compound's versatility in contributing to new antimicrobial and anthelmintic agents (Naganagowda & Padmashali, 2010).
Anti-HIV Activity
In the realm of antiviral research, derivatives synthesized from 4-(2-Chlorophenyl)-3-thiosemicarbazide were evaluated against HIV-1 and HIV-2 strains. Although most compounds did not exhibit significant activity, specific derivatives showed cytotoxicity against MT-4 cells, hinting at a potential scaffold for designing new anti-HIV agents (Akhtar et al., 2007).
Enzyme Inhibition
The modification of 4-(2-Chlorophenyl)-3-thiosemicarbazide has led to the synthesis of compounds with notable enzyme inhibitory activities, such as lipase and α-glucosidase inhibition. This enzyme inhibition capability suggests a potential for these compounds to be developed into therapeutic agents for conditions related to enzyme dysfunction (Bekircan et al., 2015).
Spectral Characterization and Structural Analysis
Thiosemicarbazides derived from 4-(2-Chlorophenyl)-3-thiosemicarbazide have undergone extensive spectral characterization and crystal structure analysis, providing vital insights into their chemical behavior and potential applications in material science and drug design. These analyses contribute to a deeper understanding of the compound's chemical properties and potential reactivity patterns (Umamatheswari et al., 2011).
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , and organophosphates like profenofos act via the inhibition of the acetylcholinesterase enzyme .
Mode of Action
Related compounds such as organophosphates inhibit the enzyme acetylcholinesterase . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged nerve impulses .
Biochemical Pathways
For instance, organophosphates like profenofos inhibit acetylcholinesterase, affecting the cholinergic nervous system . Indole derivatives, another related group, have been found to possess various biological activities, affecting multiple pathways .
Pharmacokinetics
Similar compounds such as organophosphates are known to be absorbed completely and eliminated almost exclusively by the renal route .
Result of Action
Related compounds such as organophosphates have been shown to cause dizziness, paralysis, and death in pests due to their neurotoxic effects .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various factors, including temperature, ph, and presence of other substances .
Propiedades
IUPAC Name |
1-amino-3-(2-chlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3S/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLXBDOYXPALCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101273392 | |
| Record name | N-(2-Chlorophenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101273392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827790 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-Chlorophenyl)-3-thiosemicarbazide | |
CAS RN |
42135-75-1 | |
| Record name | N-(2-Chlorophenyl)hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42135-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chlorophenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101273392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Chlorophenyl)-3-thiosemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B1630256.png)




![1-(4-Methoxybenzo[d]thiazol-2-yl)urea](/img/structure/B1630263.png)
